Aluminium propionate

説明

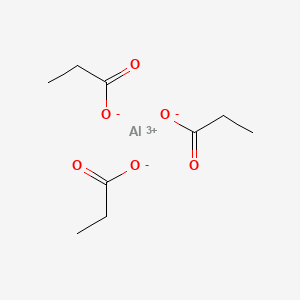

Aluminium propionate (chemical formula: $ \text{Al(C}2\text{H}5\text{COO)}_3 $) is an organic aluminium salt derived from propionic acid. It is widely utilized in industrial and pharmaceutical formulations due to its antimicrobial and stabilizing properties. Structurally, it consists of a central aluminium ion coordinated with three propionate anions. This compound is notable for its role in bactericidal and cleansing agents, where it acts as a preservative and stabilizer, particularly in topical formulations . Its efficacy stems from the slow release of propionic acid, which inhibits microbial growth. However, its solubility in water is relatively low compared to alkali metal propionates (e.g., sodium or calcium propionate), limiting its use in aqueous systems .

特性

CAS番号 |

7068-70-4 |

|---|---|

分子式 |

C9H15AlO6 |

分子量 |

246.19 g/mol |

IUPAC名 |

aluminum;propanoate |

InChI |

InChI=1S/3C3H6O2.Al/c3*1-2-3(4)5;/h3*2H2,1H3,(H,4,5);/q;;;+3/p-3 |

InChIキー |

DMGNPLVEZUUCBT-UHFFFAOYSA-K |

正規SMILES |

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Al+3] |

製品の起源 |

United States |

準備方法

Reaction Between Sodium Propionate and Aluminium Sulfate

- Dissolve 46 grams of sodium propionate in 500 mL of distilled water.

- Prepare a separate solution of 54 grams of aluminium sulfate in 500 mL of distilled water.

- Add the aluminium sulfate solution to the sodium propionate solution while stirring for 30 minutes.

- Filter the mixture and add catalytic quantities (0.1–5%) of propionic acid.

- Evaporate the solution to form a slurry, filter again, and wash with cold water containing propionic acid followed by distilled water.

- Dry the resultant white crystalline powder.

Outcome: Aluminium tri-propionate is obtained, which is stable and insoluble in water but soluble in acidic or alkaline solutions.

Reaction Between Aluminium Chloride and Sodium Propionate

- Dissolve 0.1 mol of aluminium chloride in 100 mL of distilled water.

- Prepare a solution of 0.3 mol sodium propionate in 100 mL of distilled water.

- Add 10 mL of propionic acid to the mixture and stir for one hour.

- Evaporate the water, wash the residue with distilled water, filter, and dry.

Outcome: Aluminium dipropionate is produced, containing 1–5 molecules of hydration.

Direct Combination of Propionic Acid and Aluminium Hydroxide

- React aluminium hydroxide with propionic acid or propionic anhydride at varying molar ratios:

- For aluminium tri-propionate: Use equimolar quantities.

- For aluminium dipropionate: Use two moles of aluminium hydroxide with four moles of propionic acid or anhydride.

- Optionally use an inert solvent such as toluene or benzene for reaction facilitation.

- Separate the insoluble product via filtration.

Outcome: Both aluminium tri-propionate and dipropionate can be synthesized using this method.

Sol-Gel Technique

- Aluminium propionate is dissolved in an appropriate solvent to form a sol.

- The sol undergoes gelation followed by drying under controlled conditions to yield amorphous powder.

- Crystallization occurs upon heating at specific temperatures:

- Sonicated powders crystallize into γ-Al2O3 at lower temperatures.

- Unsonicated powders require heating up to 800°C for α-Al2O3 formation.

Characterization Techniques: X-ray powder diffraction, scanning electron microscopy (SEM), and nuclear magnetic resonance (NMR) are used to analyze crystallinity.

Reaction with Dibasic or Tribasic Acids

- Dissolve this compound or dipropionate in acids such as citric acid, lactic acid, acetic acid, or tartaric acid under gentle warming.

- Stir until complete dissolution is achieved.

- Evaporate the solvent under reduced pressure and allow crystallization.

Outcome: Double salts of aluminium dipropionate are formed, which are soluble in water, alcohol, and glycerin.

Comparative Data Table

| Method | Reactants | Conditions | Product | Solubility |

|---|---|---|---|---|

| Sodium Propionate + Al₂(SO₄)₃ | Sodium Propionate, Aluminium Sulfate | Stirring + Acid Addition | Aluminium Tri-propionate | Soluble in acids/alkalis |

| AlCl₃ + Sodium Propionate | Aluminium Chloride, Sodium Propionate | Stirring + Acid Addition | Aluminium Dipropionate | Soluble in acids/alkalis |

| Direct Combination | Propionic Acid + Al(OH)₃ | No solvent required (optional inert solvent) | Tri-/Di-propionates | Insoluble in inert solvents |

| Sol-Gel Technique | This compound | Sonication + Heating | γ-Al₂O₃/α-Al₂O₃ | Varies |

| Reaction with Dibasic Acids | Citric/Lactic/Acetic/Tartaric Acid | Warm + Evaporation | Double Salts | Soluble |

Notes on Optimization

- The purity of reactants significantly affects product quality; distilled water is recommended for all processes.

- Adjusting pH between 4–5 during synthesis enhances solubility and stability.

- Heating parameters during sol-gel synthesis must be carefully controlled to achieve desired crystalline phases.

化学反応の分析

Types of Reactions: Aluminium propionate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form aluminium oxide and propionic acid.

Reduction: It can be reduced to aluminium metal and propionic acid under specific conditions.

Substitution: The propionate groups can be substituted with other ligands, leading to the formation of different aluminium complexes.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Hydrogen gas and other reducing agents can facilitate reduction reactions.

Substitution Reactions: Various ligands, such as halides or other carboxylates, can be used in substitution reactions.

Major Products:

Oxidation: Aluminium oxide (Al2O3) and propionic acid.

Reduction: Aluminium metal and propionic acid.

Substitution: Different aluminium complexes depending on the substituent used.

科学的研究の応用

Chemical Applications

Synthesis and Catalysis

- Aluminium propionate serves as a precursor for synthesizing other aluminium compounds. It is involved in various chemical reactions, functioning as a catalyst in organic synthesis. For instance, it can facilitate the polymerization of propylene oxide to produce polyols used in polyurethane production.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Synthesis | Reaction with aluminium chloride and propionic acid | This compound |

| Catalysis | Used in organic reactions such as polymerization | Various organic compounds |

Biological Applications

Drug Delivery Systems

- Research indicates that this compound can enhance the delivery of therapeutic agents. Its properties allow it to act as a carrier for drugs, improving bioavailability and targeting specific tissues.

Adjuvant in Vaccines

- The compound is studied for its potential role as an adjuvant, which enhances the immune response to vaccines. Its mechanism involves interaction with immune cells, promoting a stronger response to antigens.

Case Study: Immune Response Enhancement

- A study demonstrated that when this compound was used alongside a vaccine for influenza, there was a significant increase in antibody production compared to control groups that did not receive the adjuvant .

Industrial Applications

Coatings and Adhesives

- In industry, this compound is utilized in the formulation of coatings and adhesives due to its unique properties such as adhesion promotion and thermal stability. Its inclusion in formulations enhances durability and performance under various environmental conditions.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Coatings | Improves adhesion and resistance to environmental factors |

| Adhesives | Enhances bond strength and thermal stability |

作用機序

プロピオン酸アルミニウムの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。生物学的システムでは、抗原に対する免疫応答を高めることにより、アジュバントとして作用する可能性があります。この化合物は、細胞膜やタンパク質と相互作用して、細胞機能やシグナル伝達経路の変化につながる可能性もあります。プロピオン酸アルミニウムが使用される特定の用途や状況によって、関与する正確な分子標的や経路が異なります。

類似の化合物:

イソプロポキシドアルミニウム: プロピオン酸アルミニウムと同様に、有機合成の試薬として使用され、触媒としての用途があります。

酢酸アルミニウム: 医学および産業での用途を持つ別のアルミニウムカルボン酸塩化合物。

酪酸アルミニウム: プロピオン酸アルミニウムと構造が類似していますが、炭素鎖が長いため、特性と用途が異なります。

独自性: プロピオン酸アルミニウムは、その特定の化学構造と特性により、幅広い用途に適しているため、独特です。さまざまな化学反応を起こす能力と、科学研究や産業プロセスでの潜在的な使用は、他の同様の化合物とは異なるものです。

類似化合物との比較

Structural Analogues: Other Aluminium Carboxylates

Aluminium propionate belongs to a broader class of aluminium carboxylates. Key comparisons include:

Key Findings :

- This compound exhibits intermediate solubility among aluminium carboxylates, making it suitable for semi-aqueous formulations.

- Unlike aluminium citrate, it lacks chelation capacity but offers stronger antimicrobial action due to propionic acid release .

Functional Analogues: Other Metal Propionates

Propionates of different metals vary significantly in bioavailability, solubility, and applications:

Key Findings :

- Sodium and calcium propionates dominate food preservation due to GRAS status, whereas this compound is preferred in non-food antimicrobial applications .

- Zinc propionate outperforms this compound in bioavailability for animal nutrition but lacks broad-spectrum antimicrobial utility .

Pharmaceutical Propionate Derivatives

Propionate esters and complexes are common in drug formulations:

Key Findings :

- This compound lacks the systemic activity of pharmaceutical propionates (e.g., fluticasone) but is superior in topical stability .

Syntrophic and Microbial Interactions

In microbial systems, propionate degradation pathways highlight differences in compound utility:

- Pelotomaculum schinkii prioritizes formate over $ \text{H}_2 $ for propionate catabolism, suggesting propionates may influence microbial consortia dynamics .

- Polyphosphate-accumulating organisms (PAOs) metabolize propionate faster than glycogen-accumulating organisms (GAOs), indicating propionates could selectively inhibit GAOs in wastewater treatment .

Key Insight : this compound’s antimicrobial action may leverage these metabolic disparities to target specific pathogens.

生物活性

Aluminium propionate, a compound formed from aluminium and propionic acid, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, interactions with biological systems, and implications for health and safety.

Chemical Structure and Properties

This compound is represented by the chemical formula and is classified as a double salt of aluminium and propionic acid. It exists in various forms, including aluminium dipropionate and their double acid salts, which are noted for their stability and solubility in organic solvents .

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity, making it a candidate for use as a food preservative and in cleaning agents. Research indicates that it can inhibit the growth of various pathogenic bacteria, including Salmonella species. A study demonstrated that propionate compounds could significantly reduce biofilm formation in Salmonella, which is crucial for preventing infections in food products .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |

|---|---|---|

| Salmonella Typhimurium | 0.5 mg/mL | 75% reduction |

| Escherichia coli | 1.0 mg/mL | 60% reduction |

| Staphylococcus aureus | 0.3 mg/mL | 50% reduction |

2. Interaction with Biological Systems

Aluminium ions can interact with various biological molecules, potentially altering their function. Aluminium has been shown to substitute for magnesium in certain proteins, leading to conformational changes that may affect enzymatic activity . This interaction raises concerns regarding the potential neurotoxicity of aluminium compounds, including this compound, particularly in long-term exposure scenarios.

Case Study: Neurotoxicity Assessment

A study assessed the neurotoxic effects of aluminium exposure in animal models. Results indicated that prolonged exposure to aluminium compounds resulted in cognitive deficits and alterations in neurotransmitter levels. While this compound was not the sole focus, its implications were noted due to its aluminium content .

Safety and Regulatory Considerations

The safety profile of this compound is critical for its application in food and pharmaceutical industries. Regulatory agencies have established guidelines regarding acceptable levels of aluminium intake. Research indicates that while short-term exposure to aluminium compounds may be safe, chronic exposure could lead to adverse health effects.

Table 2: Regulatory Guidelines for Aluminium Intake

| Organization | Acceptable Daily Intake (ADI) |

|---|---|

| World Health Organization (WHO) | 1 mg/kg body weight |

| European Food Safety Authority (EFSA) | 0.5 mg/kg body weight |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。